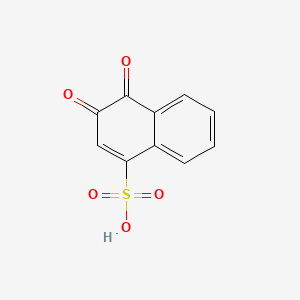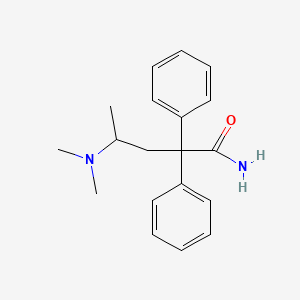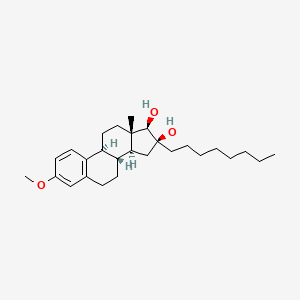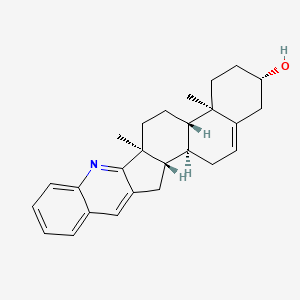![molecular formula C9H16N4O B1200422 {3-[(2r,6s)-2,6-Dimethylpiperidin-1-yl]-1,2,3-oxadiazol-3-ium-5(4h)-ylidene}azanide](/img/structure/B1200422.png)
{3-[(2r,6s)-2,6-Dimethylpiperidin-1-yl]-1,2,3-oxadiazol-3-ium-5(4h)-ylidene}azanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[(2r,6s)-2,6-Dimethylpiperidin-1-yl]-1,2,3-oxadiazol-3-ium-5(4h)-ylidene}azanide is an organic compound belonging to the class of piperidines It is characterized by its unique structure, which includes a piperidine ring and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(2r,6s)-2,6-Dimethylpiperidin-1-yl]-1,2,3-oxadiazol-3-ium-5(4h)-ylidene}azanide typically involves the reaction of 2,6-dimethylpiperidine with an appropriate oxadiazole precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{3-[(2r,6s)-2,6-Dimethylpiperidin-1-yl]-1,2,3-oxadiazol-3-ium-5(4h)-ylidene}azanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the oxadiazole moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding oxadiazole derivative, while reduction can produce a piperidine derivative.
Scientific Research Applications
{3-[(2r,6s)-2,6-Dimethylpiperidin-1-yl]-1,2,3-oxadiazol-3-ium-5(4h)-ylidene}azanide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of {3-[(2r,6s)-2,6-Dimethylpiperidin-1-yl]-1,2,3-oxadiazol-3-ium-5(4h)-ylidene}azanide involves its interaction with specific molecular targets. The oxadiazole moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds with similar piperidine rings but different functional groups.
Oxadiazole derivatives: Compounds with oxadiazole moieties but different substituents.
Uniqueness
The uniqueness of {3-[(2r,6s)-2,6-Dimethylpiperidin-1-yl]-1,2,3-oxadiazol-3-ium-5(4h)-ylidene}azanide lies in its combined piperidine and oxadiazole structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications and potential for novel therapeutic uses.
Properties
Molecular Formula |
C9H16N4O |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
[3-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-4H-oxadiazol-3-ium-5-ylidene]azanide |
InChI |
InChI=1S/C9H16N4O/c1-7-4-3-5-8(2)13(7)12-6-9(10)14-11-12/h7-8H,3-6H2,1-2H3/t7-,8+ |
InChI Key |
MLFRXXQBXBQMKQ-OCAPTIKFSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1[N+]2=NOC(=[N-])C2)C |
Canonical SMILES |
CC1CCCC(N1[N+]2=NOC(=[N-])C2)C |
Synonyms |
3-(cis-2,6-dimethylpiperidino)sydnonimine C 3754 C 87-3754 C-3754 C-87-3754 C87-3754 CAS-754 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-[5-(2-furanyl)-1H-pyrazol-3-yl]-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B1200353.png)
![6,8-Dioxabicyclo[3.2.1]octane](/img/structure/B1200354.png)

![1-Chloro-2-[1-(4-chlorophenyl)ethyl]benzene](/img/structure/B1200356.png)


